N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoyl]glycine
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Overview
Description
2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
Uniqueness
What sets 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID apart from similar compounds is its unique combination of the benzodioxole and bromophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H15BrN2O6 |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C19H15BrN2O6/c20-13-4-2-1-3-12(13)18(25)22-14(19(26)21-9-17(23)24)7-11-5-6-15-16(8-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)(H,22,25)(H,23,24)/b14-7- |
InChI Key |
OGIGGBPLNQCSKI-AUWJEWJLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCC(=O)O)\NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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